2-(2-Chlorophenoxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide typically involves the reaction of 2-chlorophenol with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. Finally, the hydrazide is condensed with cinnamaldehyde to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazides or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenoxy)acetohydrazide: Lacks the phenylpropenylidene group, potentially altering its chemical properties and applications.
N’-(3-phenyl-2-propenylidene)acetohydrazide: Lacks the chlorophenoxy group, which might affect its reactivity and biological activity.
Uniqueness
2-(2-Chlorophenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide is unique due to the presence of both the chlorophenoxy and phenylpropenylidene groups, which confer distinct chemical and biological properties
Properties
CAS No. |
461708-67-8 |
---|---|
Molecular Formula |
C17H15ClN2O2 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C17H15ClN2O2/c18-15-10-4-5-11-16(15)22-13-17(21)20-19-12-6-9-14-7-2-1-3-8-14/h1-12H,13H2,(H,20,21)/b9-6+,19-12+ |
InChI Key |
ZDZKMZYNCOXQFL-YKIVCEQRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)COC2=CC=CC=C2Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)COC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.